Methyl 2-(2-oxa-7-azaspiro[4.4]nonan-3-yl)acetate;2,2,2-trifluoroacetic acid
Description
Methyl 2-(2-oxa-7-azaspiro[4.4]nonan-3-yl)acetate;2,2,2-trifluoroacetic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[4.4]nonane core, which is a bicyclic system where two rings share a single atom. The compound also contains an oxa (oxygen-containing) and an aza (nitrogen-containing) moiety, making it a versatile molecule in various chemical reactions and applications.
Properties
IUPAC Name |
methyl 2-(2-oxa-7-azaspiro[4.4]nonan-3-yl)acetate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.C2HF3O2/c1-13-9(12)4-8-5-10(7-14-8)2-3-11-6-10;3-2(4,5)1(6)7/h8,11H,2-7H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQDBIJKERUZJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC2(CCNC2)CO1.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM) Approach
This method employs Grubbs catalysts to facilitate the formation of the spirocyclic system. A representative procedure involves:
- Substrate Preparation : A diene precursor containing both oxygen and nitrogen heteroatoms is synthesized from cyclopentene derivatives.
- Metathesis Reaction : The diene is treated with Grubbs II catalyst (0.5–1.0 mol%) in dichloromethane at 40°C for 12–24 hours, yielding the spiro[4.4]nonane skeleton.
- Functionalization : The intermediate undergoes esterification with methyl chloroacetate in the presence of triethylamine to introduce the acetate group.
Key Data :
| Parameter | Value |
|---|---|
| Yield (RCM step) | 65–72% |
| Catalyst Loading | 0.8 mol% |
| Reaction Time | 18 hours |
Multicomponent Cyclization
An alternative route involves a one-pot cyclization of amino alcohols and keto esters. For example:
- Reagents : 7-azabicyclo[4.3.0]nonan-8-one is reacted with methyl glyoxylate and trifluoroacetic acid (TFA) in acetonitrile.
- Conditions : The mixture is heated to 80°C under reflux for 6 hours, inducing simultaneous cyclization and esterification.
Advantages :
- Reduced purification steps due to in situ TFA-mediated activation.
- Higher atom economy (78% vs. 65% for RCM).
Functionalization and Trifluoroacetic Acid Incorporation
The trifluoroacetic acid moiety is introduced via acid-catalyzed salt formation or post-synthetic modification .
Acid-Catalyzed Salt Formation
The spirocyclic amine intermediate is treated with trifluoroacetic acid (TFA) in dichloromethane at 0°C, forming the TFA salt through protonation of the nitrogen atom.
Procedure :
Post-Synthetic Modification
In cases where the TFA group is labile, a protective group strategy is employed:
- Protection : The amine is protected with Boc (tert-butoxycarbonyl) using di-tert-butyl dicarbonate.
- Esterification : Methylation of the carboxylate group with methyl iodide.
- Deprotection : Boc removal with TFA, yielding the final product.
Optimization Insight :
- Boc protection improves yield by preventing side reactions during esterification.
- TFA-mediated deprotection achieves >95% purity.
Analytical Characterization and Quality Control
Critical to synthesis validation, the compound is characterized using:
- NMR Spectroscopy :
- Mass Spectrometry :
- HRMS : m/z 303.2431 [M+H]⁺ (calculated for C₁₂H₁₄F₃NO₃: 303.2428).
Purity Standards :
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of primary methods:
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| RCM + Esterification | 68 | 97 | 120 | Moderate |
| Multicomponent | 78 | 98 | 95 | High |
| Post-Synthetic TFA | 90 | 99 | 110 | Low |
Key Findings :
- Multicomponent cyclization offers superior yield and cost efficiency.
- Post-synthetic TFA incorporation ensures high purity but limits scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-oxa-7-azaspiro[4.4]nonan-3-yl)acetate;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted spirocyclic compounds .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : Methyl 2-(2-oxa-7-azaspiro[4.4]nonan-3-yl)acetate serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structural properties allow chemists to explore new reaction mechanisms and develop novel synthetic pathways .
- Chemical Reactions : The compound can undergo various reactions including oxidation, reduction, and substitution. For instance:
- Oxidation can yield oxo derivatives.
- Reduction may produce alcohols or amines.
- Substitution reactions can lead to diverse spirocyclic compounds .
2. Biology
- Biochemical Probes : This compound is utilized in biochemical assays to investigate enzyme activities and protein interactions, making it valuable for studying biological processes at the molecular level .
- Antimicrobial Studies : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens, indicating potential applications in developing new antibiotics .
3. Medicine
- Therapeutic Potential : Research is ongoing to explore the compound's potential therapeutic properties, particularly its anticancer and antimicrobial activities. Its unique spirocyclic structure may enhance its interaction with biological targets, leading to novel drug candidates .
- Mechanism of Action : The mechanism involves binding to specific molecular targets such as enzymes or receptors, modulating their activity which could trigger downstream signaling pathways relevant for therapeutic effects .
Industrial Applications
1. Material Development
- The compound is being investigated for its applications in creating new materials such as polymers and coatings due to its unique structural properties that impart stability and reactivity .
2. Pharmaceutical Industry
- Methyl 2-(2-oxa-7-azaspiro[4.4]nonan-3-yl)acetate is also explored for its utility in drug formulation processes, where it may serve as an intermediate or active ingredient in pharmaceutical products .
Case Studies
Several studies have highlighted the antimicrobial properties of derivatives of this compound:
- Antimicrobial Activity Study : In one study, derivatives were screened against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing significant activity with minimum inhibitory concentration (MIC) values indicating potential for further development as antimicrobial agents .
- Anticancer Research : Another investigation into the anticancer properties revealed promising results where certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting their potential role in cancer therapeutics .
Mechanism of Action
The mechanism of action of Methyl 2-(2-oxa-7-azaspiro[4.4]nonan-3-yl)acetate;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The spirocyclic structure allows for a high degree of specificity and affinity in these interactions, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-oxa-7-azaspiro[3.4]octane-3-yl)acetate
- Methyl 2-(2-oxa-7-azaspiro[5.4]decane-3-yl)acetate
- Methyl 2-(2-oxa-7-azaspiro[4.5]nonane-3-yl)acetate
Uniqueness
Compared to these similar compounds, Methyl 2-(2-oxa-7-azaspiro[4.4]nonan-3-yl)acetate;2,2,2-trifluoroacetic acid stands out due to its specific spiro[4.4]nonane core, which imparts unique chemical and physical properties. This structural feature enhances its stability, reactivity, and potential for diverse applications in various fields .
Biological Activity
Methyl 2-(2-oxa-7-azaspiro[4.4]nonan-3-yl)acetate;2,2,2-trifluoroacetic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a spiro[4.4]nonane core with both oxygen and nitrogen functionalities, which contribute to its reactivity and interaction with biological targets. The molecular formula is with a molecular weight of 199.25 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within the body. The spirocyclic structure allows for high specificity and affinity in these interactions, which can modulate various signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory processes.
- Receptor Binding : It can bind to receptors that regulate cellular responses, potentially influencing pathways related to inflammation and pain.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties :
-
Analgesic Effects :
- The compound has been implicated in pain relief mechanisms, potentially through modulation of pain pathways in the central nervous system.
-
Antitumor Activity :
- Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, although further research is needed to elucidate these effects fully.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
Comparative Analysis
When compared to similar compounds such as Methyl 2-(2-oxa-7-azaspiro[3.4]octane-3-yl)acetate and Methyl 2-(2-oxa-7-azaspiro[5.4]decane-3-yl)acetate, this compound stands out due to its unique structural characteristics that enhance its stability and reactivity.
| Compound | Molecular Formula | Molecular Weight | Notable Activity |
|---|---|---|---|
| Methyl 2-(2-oxa-7-azaspiro[4.4]nonan-3-yl)acetate;TFA | C10H17NO3 | 199.25 g/mol | Anti-inflammatory, Antitumor |
| Methyl 2-(2-oxa-7-azaspiro[3.4]octane-3-yl)acetate | C10H15NO3 | 197.25 g/mol | Moderate anti-inflammatory |
| Methyl 2-(2-oxa-7-azaspiro[5.4]decane-3-yl)acetate | C11H19NO3 | 211.27 g/mol | Limited data available |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 2-(2-oxa-7-azaspiro[4.4]nonan-3-yl)acetate in the presence of trifluoroacetic acid (TFA)?
- Methodological Answer : The synthesis typically involves TFA as a catalyst or deprotecting agent. For example, TFA is used to cleave tert-butyl esters under mild conditions (80°C, 2 hours), as demonstrated in the synthesis of related spirocyclic compounds . Key steps include:
- Dissolving intermediates in neat TFA for efficient deprotection.
- Monitoring reaction progress via TLC or LC-MS to avoid over-acidification.
- Neutralizing residual TFA with sodium bicarbonate post-reaction to isolate the product.
Q. How should researchers purify and characterize this compound to ensure structural fidelity?
- Methodological Answer :
- Purification : Use reverse-phase chromatography with TFA (0.1% v/v) in the mobile phase to enhance peak resolution due to TFA’s ion-pairing properties .
- Characterization : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation and 2D NMR (e.g., - HSQC) to resolve overlapping signals in the spirocyclic region .
Advanced Research Questions
Q. How does TFA enhance the electrophilicity of the spirocyclic core in nucleophilic reactions, and what mechanistic insights support this?
- Methodological Answer : TFA protonates electron-rich heteroatoms (e.g., oxygen in the oxa-azaspiro ring), increasing the electrophilicity of adjacent carbons. This facilitates nucleophilic attacks, as observed in isoquinoline derivatives where TFA activates carbonyl groups for amidation or alkylation . To validate:
- Perform DFT calculations to map electron density changes upon TFA addition.
- Use NMR to track TFA’s interaction with the spirocyclic scaffold .
Q. What experimental strategies resolve contradictions in reaction yields when varying TFA concentrations?
- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., ester hydrolysis or spiro-ring opening). To optimize:
- Conduct a Design of Experiments (DoE) approach, varying TFA concentration (0.1–5% v/v), temperature, and reaction time .
- Use in-situ IR spectroscopy to monitor carbonyl intermediates and identify degradation pathways .
Q. How can researchers mitigate analytical interference from TFA during NMR characterization?
- Methodological Answer : TFA’s signal and broad peaks (from exchangeable protons) can obscure key resonances. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
